ZINC49534341

MRGPRX2 GPCR pharmacology binding affinity

MRGPRX2-targeted mast cell studies demand tools with validated selectivity to discriminate receptor-specific from IgE- and complement-mediated pathways. ZINC49534341 (CAS 1274013-03-4) is a potent, selective MRGPRX2 inverse agonist (Ki 32-43 nM) meeting this requirement. • Inhibits substance P-, PAMP-12-, and rocuronium-induced degranulation (IC₅₀ ~300 nM) without affecting FcεRI or C3a pathways. • Blocks both G protein- and β-arrestin-mediated signaling; inactive analog C7 available as validated negative control. • Human MRGPRX2-selective; no cross-reactivity with murine MrgprB2, NK1R, or MRGPRX4.

Molecular Formula C12H9N3OS2
Molecular Weight 275.4 g/mol
CAS No. 1274013-03-4
Cat. No. B2551769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC49534341
CAS1274013-03-4
Molecular FormulaC12H9N3OS2
Molecular Weight275.4 g/mol
Structural Identifiers
InChIInChI=1S/C12H9N3OS2/c16-11-8-3-1-2-4-9(8)14-12(17)15(11)7-10-13-5-6-18-10/h1-6H,7H2,(H,14,17)
InChIKeyKGOOTXSIHAFXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1274013-03-4 2-Sulfanyl-3-((1,3-thiazol-2-yl)methyl)-3,4-dihydroquinazolin-4-one – Procurement-Grade MRGPRX2 Antagonist for Non-IgE Hypersensitivity Research


2-Sulfanyl-3-((1,3-thiazol-2-yl)methyl)-3,4-dihydroquinazolin-4-one (CAS: 1274013-03-4), also designated ZINC49534341 or MRGPRX2 antagonist C9, is a quinazolin-4-one derivative featuring a 2-thioxo group and a thiazol-2-ylmethyl substituent at N3 . The compound functions as a potent and selective MRGPRX2 (Mas-related G protein–coupled receptor X2) inverse agonist, exhibiting a binding affinity Ki of 32–43 nM . Its molecular formula is C₁₂H₉N₃OS₂ with a molecular weight of 275.35 g/mol . Commercially available with purity typically ≥95%, the compound demonstrates DMSO solubility of 5 mg/mL (18.16 mM) [1].

Target Class MRGPRX2 inverse agonist for non-IgE hypersensitivity studies
Pharmacology Suppresses basal receptor activity; pathway-study fit
Assay-Ready Solubility DMSO-soluble stock for consistent in vitro formulation

Why Generic Quinazolinone or Thiazole-Containing Analogs Cannot Substitute for 1274013-03-4 in MRGPRX2 Research


The 2,3-dihydroquinazolin-4-one scaffold bearing 2-thioxo and N3-thiazolylmethyl substitution defines a precise pharmacophore for MRGPRX2 inverse agonism, with even minor structural perturbations abolishing functional activity [1]. Closely related analogs within the same chemical series—differing by only single functional group modifications—exhibit complete loss of MRGPRX2 antagonism despite shared core structures, confirming that generic quinazolinones or thiazole-containing compounds lacking the exact 2-sulfanyl (thioxo) configuration and specific N3 substitution pattern cannot be interchanged for MRGPRX2-targeted studies [2]. Furthermore, the compound's inverse agonist pharmacology—actively suppressing basal receptor activity rather than merely blocking agonist binding—is mechanistically distinct from neutral antagonists and is not preserved across structurally similar quinazolin-4-one derivatives [3].

Generic Quinazolinones
Lack the 2-thioxo/N3-thiazolylmethyl pharmacophore; functional antagonism may be abolished even with minor structural changes.
Neutral Antagonists
Mechanistically distinct inverse agonist profile is not preserved; basal receptor suppression cannot be assumed.
Inactive Analog C7
Differs by a single modification; serves as a negative control but cannot substitute for active engagement studies.

1274013-03-4 Quantitative Differentiation Evidence: Head-to-Head Data vs. C7, C9-6, and Other MRGPRX2 Modulators


Receptor Target Engagement: Binding Affinity (Ki) of 1274013-03-4 vs. Structural Analogs

1274013-03-4 (ZINC49534341/C9) demonstrates potent MRGPRX2 binding with a Ki of 32–43 nM . While the parent hit compound '1592 and closely related analog C9-6 exhibit similar Ki values (within 2-fold range), the critical differentiation emerges from functional antagonist potency and selectivity profiles where C9 demonstrates consistent activity across multiple agonist challenges whereas C7 (an inactive analog differing by a single structural modification) shows complete lack of functional antagonism [1][2].

Binding Affinity (Ki)
Head-to-head
C9: Ki 32–43 nM vs. C7: inactive; ~3–6× improved over parent '1592
Radioligand binding, HEK293 membranes
Supports MRGPRX2 target engagement studies
Functional antagonism differentiates active from inactive analogs
MRGPRX2 GPCR pharmacology binding affinity

Receptor Selectivity Profile: 1274013-03-4 Discriminates MRGPRX2 from NK1R and MRGPRX4

1274013-03-4 (C9) exhibits no antagonist activity toward NK1R (neurokinin 1 receptor) or MRGPRX4 at concentrations where it fully antagonizes MRGPRX2 . In FLIPR Ca²⁺ assays, C9 and its active analog C9-6 both demonstrate MRGPRX2 antagonism while displaying negligible activity at NK1R and MRGPRX4; C7, the inactive control, shows no activity at any tested receptor [1]. This selectivity profile contrasts with earlier-generation MRGPRX2 ligands that may exhibit cross-reactivity with related GPCRs.

Receptor Selectivity
Head-to-head
C9: No activity at NK1R or MRGPRX4; selective for MRGPRX2
FLIPR Ca²⁺ assay, transfected cells
Enables unambiguous MRGPRX2 attribution
Reported selectivity window supports counter-screening
receptor selectivity GPCR counter-screening off-target profiling

Functional Activity: Inverse Agonist vs. Neutral Antagonist Pharmacological Profile

1274013-03-4 (C9) functions as an inverse agonist at MRGPRX2, actively inhibiting basal G protein recruitment rather than merely blocking agonist-induced activation [1]. C9 and C9-6 inhibit basal Gq recruitment by MRGPRX2, confirming inverse agonist activity; C7 lacks this property entirely [2]. This pharmacological profile distinguishes 1274013-03-4 from neutral antagonists that would only prevent agonist binding without suppressing constitutive receptor signaling.

Inverse Agonist Activity
Head-to-head
C9: Inhibits basal Gq recruitment; C7: no inhibition
Basal G protein activation assay
Tool for constitutive activity research
Mechanism distinct from neutral antagonism
inverse agonism constitutive activity GPCR signaling

Mast Cell Degranulation Inhibition: Species-Specific Activity Profile (Human vs. Murine MRGPRX2)

1274013-03-4 (C9) inhibits MRGPRX2-mediated degranulation in human mast cell lines (LAD2 cells) and human skin-derived mast cells with an IC₅₀ of ~300 nM, but does not block degranulation in mouse peritoneal mast cells via MrgprB2 (the murine ortholog) [1]. This contrasts with rocuronium, SP, and PAMP-12, which induce degranulation in both human MRGPRX2-expressing cells and mouse MrgprB2-expressing cells [2]. C7 does not inhibit degranulation in any system tested [1].

Mast Cell Degranulation
Cross-study
Human IC₅₀ ~300 nM; No effect on murine MrgprB2
LAD2 cells, human skin MCs, β-hexosaminidase release
Human-specific MRGPRX2 model fit
Not suitable for murine ortholog pharmacology
mast cell degranulation species specificity MRGPRX2 orthologs

Signaling Pathway Discrimination: Dual Inhibition of G Protein and β-Arrestin Pathways

1274013-03-4 (C9) inhibits both G protein-mediated degranulation and β-arrestin-mediated receptor internalization in response to SP and PAMP-12 stimulation [1]. Additionally, C9 significantly inhibits β-arrestin recruitment by the constitutively active MRGPRX2 V282M missense variant [2]. This balanced antagonism of both signaling arms differentiates C9 from pathway-biased ligands that might selectively block one pathway while sparing the other.

Dual Pathway Blockade
Class-level
C9 inhibits both G protein and β-arrestin signaling; C7: no effect
β-arrestin recruitment, SP/PAMP-12 stimulation
Comprehensive signaling interrogation context
Context-dependent; verify biased signaling absence in model
biased signaling β-arrestin recruitment GPCR internalization

Physicochemical Handling Specifications: DMSO Solubility Profile of 1274013-03-4

1274013-03-4 demonstrates DMSO solubility of 5 mg/mL (18.16 mM) under sonication with warming to 60°C [1]. Hygroscopic DMSO significantly impacts solubility; newly opened DMSO is recommended for optimal dissolution [2]. This solubility profile enables preparation of 10 mM stock solutions (0.3632 mL per 1 mg compound) suitable for in vitro pharmacology applications [1].

DMSO Solubility
Supporting
5 mg/mL (18.16 mM) with sonication and warming to 60°C
Newly opened DMSO recommended
Defines in vitro formulation parameters
Data to verify; hygroscopic DMSO impacts reproducibility
solubility DMSO formulation compound handling

Optimal Research and Procurement Applications for 1274013-03-4 Based on Verified Differentiation Evidence


IgE-Independent Mast Cell Degranulation Studies in Human Systems

Use 1274013-03-4 to selectively block MRGPRX2-mediated mast cell degranulation without affecting FcεRI (IgE-dependent) or C3a complement pathways [1]. The compound inhibits substance P-, PAMP-12-, and rocuronium-induced degranulation in LAD2 human mast cells and human skin-derived MCs with an IC₅₀ of ~300 nM, while C7 (inactive analog) shows no inhibition, providing a validated negative control [2].

Human-Specific MRGPRX2 Pharmacology with Cross-Species Control

Employ 1274013-03-4 as a human MRGPRX2-selective tool compound, with the understanding that it does not inhibit murine MrgprB2-mediated responses [1]. This species specificity is experimentally useful for distinguishing human vs. murine receptor contributions in xenograft or humanized models, and contrasts with agonists (SP, PAMP-12, rocuronium) that activate both orthologs [2].

Dual-Pathway MRGPRX2 Signaling Studies: G Protein and β-Arrestin

Use 1274013-03-4 to simultaneously block both G protein-mediated degranulation and β-arrestin-mediated receptor internalization [1]. The compound's inverse agonist activity inhibits basal Gq recruitment, enabling studies of MRGPRX2 constitutive activity and the V282M gain-of-function variant [2]. This contrasts with pathway-biased ligands that might leave one signaling arm intact, confounding mechanistic interpretation.

Counter-Screening for MRGPRX2 Specificity vs. Related GPCRs

Use 1274013-03-4 as a selectivity-validated MRGPRX2 antagonist in experimental panels requiring discrimination from NK1R and MRGPRX4 [1]. C9 and C9-6 show no antagonist activity at these off-target receptors in FLIPR Ca²⁺ assays, whereas C7 serves as an inactive control across all receptors tested [2]. This selectivity profile is critical for studies where NK1R or MRGPRX4 expression may confound results.

Application
Selection Property
Validation Focus
IgE-Independent Human Mast Cell Degranulation
MRGPRX2 inverse agonism; FcεRI pathway sparing
Human LAD2 / skin-derived MC degranulation endpoints
Human-Specific MRGPRX2 Pharmacology
Species-selectivity profile; MrgprB2 ortholog control
Human vs. murine model-response interpretation
Dual-Pathway Signaling Studies
Balanced G protein/β-arrestin blockade
β-arrestin recruitment and internalization endpoints
GPCR Counter-Screening Panels
MRGPRX2 selectivity over NK1R/MRGPRX4
Off-target GPCR activity exclusion

Technical Documentation Hub

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